molecular formula C4H8Cl2N2 B13146332 Chloroterpyridinepalladium(1+)chloride

Chloroterpyridinepalladium(1+)chloride

Cat. No.: B13146332
M. Wt: 155.02 g/mol
InChI Key: XQOUFENGQCHQGY-UHFFFAOYSA-N
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Description

Chloroterpyridinepalladium(1+)chloride is a coordination compound that features a palladium ion coordinated with a terpyridine ligand and a chloride ion

Preparation Methods

Synthetic Routes and Reaction Conditions

Chloroterpyridinepalladium(1+)chloride can be synthesized through the reaction of palladium(II) chloride with 2,2’:6’,2’‘-terpyridine in an appropriate solvent. The reaction typically involves mixing palladium(II) chloride and 2,2’:6’,2’'-terpyridine in a solvent such as ethanol or acetonitrile, followed by heating the mixture to facilitate the coordination of the terpyridine ligand to the palladium ion. The resulting product is then purified through recrystallization or other suitable methods .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to achieve higher yields and purity. Industrial production may also involve continuous flow processes and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

Chloroterpyridinepalladium(1+)chloride undergoes various chemical reactions, including:

    Substitution Reactions: The chloride ion can be substituted by other ligands, such as phosphines or amines, under appropriate conditions.

    Oxidation-Reduction Reactions: The palladium center can undergo redox reactions, where it is reduced or oxidized depending on the reagents used.

    Coordination Reactions: The terpyridine ligand can coordinate with other metal ions, forming bimetallic complexes.

Common Reagents and Conditions

Common reagents used in reactions with this compound include phosphines, amines, and other ligands that can replace the chloride ion. Typical reaction conditions involve solvents like ethanol, acetonitrile, or dichloromethane, and may require heating or the use of catalysts to facilitate the reactions.

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, substitution reactions with phosphines can yield phosphine-coordinated palladium complexes, while coordination reactions with other metal ions can result in bimetallic complexes .

Scientific Research Applications

Chloroterpyridinepalladium(1+)chloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of chloroterpyridinepalladium(1+)chloride involves the coordination of the terpyridine ligand to the palladium ion, which stabilizes the complex and enhances its reactivity. The palladium center can interact with various molecular targets, such as DNA and proteins, through coordination bonds and π-π stacking interactions. These interactions can disrupt biological processes, leading to cytotoxic effects in cancer cells .

Comparison with Similar Compounds

Chloroterpyridinepalladium(1+)chloride can be compared with other similar compounds, such as:

This compound is unique due to its specific coordination environment and the reactivity of the palladium center, which makes it a valuable compound for various scientific applications.

Properties

Molecular Formula

C4H8Cl2N2

Molecular Weight

155.02 g/mol

IUPAC Name

2,2-dichloro-4-methylimidazolidine

InChI

InChI=1S/C4H8Cl2N2/c1-3-2-7-4(5,6)8-3/h3,7-8H,2H2,1H3

InChI Key

XQOUFENGQCHQGY-UHFFFAOYSA-N

Canonical SMILES

CC1CNC(N1)(Cl)Cl

Origin of Product

United States

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